Cas no 1333866-45-7 (N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide)

N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide structure
1333866-45-7 structure
商品名:N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide
CAS番号:1333866-45-7
MF:C19H22N4O2
メガワット:338.403584003448
CID:5977216
PubChem ID:53600069

N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide
    • N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide
    • Z1169857253
    • N-benzyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide
    • AKOS033127838
    • 1333866-45-7
    • EN300-26622618
    • インチ: 1S/C19H22N4O2/c1-2-10-23-11-8-16(9-12-23)19-21-17(22-25-19)13-18(24)20-14-15-6-4-3-5-7-15/h1,3-7,16H,8-14H2,(H,20,24)
    • InChIKey: LBPVZOYLZLJDEI-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CCN(CC#C)CC2)=NC(CC(NCC2C=CC=CC=2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 338.17427596g/mol
  • どういたいしつりょう: 338.17427596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 71.3Ų

N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26622618-0.05g
N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide
1333866-45-7 95.0%
0.05g
$212.0 2025-03-20

N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamide 関連文献

N-benzyl-2-{5-1-(prop-2-yn-1-yl)piperidin-4-yl-1,2,4-oxadiazol-3-yl}acetamideに関する追加情報

N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide: A Comprehensive Overview

N-benzyl-2-{5-[1-(propargyl)piperidin-4-yl]-1,2,4-thiadiazol-3-yl}acetamide (CAS No. 1333866457) is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this compound.

The molecular structure of N-benzylacetamide derivatives is characterized by the presence of a benzyl group attached to an acetamide moiety. The compound in question further incorporates a 1,2,4-thiadiazole ring system, which is fused with a piperidine ring substituted with a propargyl group. This combination of functional groups renders the compound highly versatile and amenable to various chemical modifications.

Recent studies have highlighted the importance of thiadiazole-containing compounds in drug discovery. These heterocycles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, research published in 2023 demonstrated that N-benzylacetamides with thiadiazole moieties exhibit potent anti-inflammatory and antioxidant activities. These findings underscore the potential of this compound as a lead molecule for developing novel therapeutic agents.

The synthesis of N-benzylacetamides typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of benzaldehyde with an amine derivative in the presence of an acid catalyst. The subsequent introduction of the thiadiazole ring is achieved through cyclization reactions involving suitable sulfur-containing precursors. The incorporation of the propargyl group into the piperidine ring adds an additional layer of complexity to the synthesis process but also enhances the compound's reactivity and bioavailability.

From a pharmacological standpoint, N-benzylacetamides have been shown to exhibit a wide range of activities. For example, studies have demonstrated that these compounds can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, their ability to scavenge free radicals suggests that they may also play a role in preventing oxidative stress-related disorders.

The development of thiadiazole-based drugs has been a focal point in medicinal chemistry over the past decade. Researchers have explored various strategies to optimize the pharmacokinetic properties of these compounds, including improving their solubility and bioavailability. Recent advancements in computational chemistry have enabled scientists to design more efficient synthetic routes and predict the biological activity of these compounds with greater accuracy.

In conclusion, N-benzylacetamides with thiadiazole moieties represent a promising class of compounds with diverse applications in drug discovery and development. Their unique structural features and biological activities make them valuable tools for addressing unmet medical needs. As research continues to uncover new insights into their mechanisms of action and therapeutic potential, it is likely that these compounds will play an increasingly important role in the field of medicinal chemistry.

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